molecular formula C21H20ClN5O4S B12937336 Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- CAS No. 160857-64-7

Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)-

Cat. No.: B12937336
CAS No.: 160857-64-7
M. Wt: 473.9 g/mol
InChI Key: KUBAWDKHYOSDOA-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a chlorophenyl group, an oxadiazole ring, and a sulfonamide linkage, making it a subject of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- typically involves multiple steps, starting from readily available precursors. One common method includes the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to antimicrobial effects by disrupting bacterial cell wall synthesis or anticancer effects by inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-(4-(((4-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3,6-dihydro-1(2H)-pyridinyl)amino)sulfonyl)phenyl)- stands out due to its unique combination of functional groups, which confer a wide range of biological activities and chemical reactivity. This makes it a valuable compound for diverse scientific and industrial applications .

Properties

CAS No.

160857-64-7

Molecular Formula

C21H20ClN5O4S

Molecular Weight

473.9 g/mol

IUPAC Name

N-[4-[[4-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3,6-dihydro-2H-pyridin-1-yl]sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C21H20ClN5O4S/c1-14(28)23-18-6-8-19(9-7-18)32(29,30)26-27-12-10-16(11-13-27)21-25-24-20(31-21)15-2-4-17(22)5-3-15/h2-10,26H,11-13H2,1H3,(H,23,28)

InChI Key

KUBAWDKHYOSDOA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NN2CCC(=CC2)C3=NN=C(O3)C4=CC=C(C=C4)Cl

Origin of Product

United States

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